molecular formula C11H12BrNO4 B1391617 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid CAS No. 1216775-30-2

5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Cat. No.: B1391617
CAS No.: 1216775-30-2
M. Wt: 302.12 g/mol
InChI Key: XDYWFJMSRJYXGK-UHFFFAOYSA-N
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Description

5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid: is a chemical compound with the molecular formula C11H12BrNO4 and a molar mass of 302.12 g/mol . This compound is notable for its unique structure, which includes a bromine atom and a tetrahydro-2H-pyran-4-yloxy group attached to a nicotinic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid typically involves the bromination of 6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid involves its interaction with specific molecular targets. The bromine atom and the tetrahydro-2H-pyran-4-yloxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is unique due to the presence of both a bromine atom and a tetrahydro-2H-pyran-4-yloxy group. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-6-(oxan-4-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c12-9-5-7(11(14)15)6-13-10(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYWFJMSRJYXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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